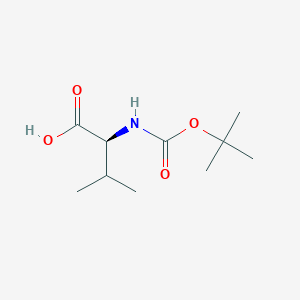

Boc-L-Valine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXBQTSZISFIAO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884635 | |

| Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13734-41-3 | |

| Record name | Boc-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyloxycarbonyl-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(tert-butoxy)carbonyl]-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-tert-Butyloxycarbonyl-L-valine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R8GK7LBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Boc-L-Valine chemical properties and structure

An In-depth Technical Guide to Boc-L-Valine: Chemical Properties and Structure

Abstract

N-tert-butoxycarbonyl-L-valine (this compound) is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis and pharmaceutical research.[1] The introduction of the tert-butoxycarbonyl (Boc) protecting group to the alpha-amino function of L-valine enhances its stability and solubility, making it an ideal building block for the synthesis of complex peptides and bioactive molecules.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The structure of this compound consists of the amino acid L-valine with its amino group protected by a tert-butoxycarbonyl group. This protection is crucial for preventing unwanted reactions during peptide bond formation.[2]

| Identifier | Value |

| IUPAC Name | (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid[3] |

| Synonyms | N-(tert-Butoxycarbonyl)-L-valine, Boc-Val-OH[4] |

| CAS Number | 13734-41-3 |

| Molecular Formula | C₁₀H₁₉NO₄ |

| Molecular Weight | 217.26 g/mol |

| SMILES String | CC(C)--INVALID-LINK--NC(=O)OC(C)(C)C |

| InChI Key | SZXBQTSZISFIAO-ZETCQYMHSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.

| Property | Value |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 77-80 °C |

| Boiling Point | 341.8 ± 25.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Solubility | Freely soluble in ethanol, ether, chloroform, DMF, DMSO, and Methanol; slightly soluble in water. |

| Optical Rotation | [α]²⁰/D = -5.8 to -6.8° (c=1 in Acetic Acid) |

| Storage | 0 - 8 °C, Sealed in a dry, dark place |

Applications in Research and Drug Development

This compound is a cornerstone in modern organic synthesis and pharmaceutical development.

-

Peptide Synthesis : Its most prominent application is as a protected amino acid monomer in both solid-phase and solution-phase peptide synthesis. The Boc group prevents the amino group from participating in undesired reactions, allowing for the controlled, sequential addition of amino acids to a growing peptide chain. The protecting group is stable under various conditions but can be selectively removed using mild acidic conditions.

-

Pharmaceutical Development : It serves as a crucial intermediate for a range of pharmaceuticals. Notably, it is a key starting material in the synthesis of Valacyclovir, an antiviral medication. Its incorporation into peptide-based drugs can enhance efficacy and reduce side effects.

-

Asymmetric Synthesis : this compound is also employed as a chiral auxiliary, leveraging its inherent chirality to guide the stereoselective formation of new chemical entities.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound involves the reaction of L-valine with di-tert-butyl dicarbonate (Boc anhydride) or N-tert-butoxycarbonyl chloride in the presence of a base.

Materials:

-

L-valine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

0.5 M Citric acid solution

-

Sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Dissolution : Dissolve 29 g of L-valine in 250 ml of 1N aqueous NaOH. Adjust the total volume to 400 ml with water.

-

Solvent Addition : Add 150 ml of tetrahydrofuran (THF) to the solution.

-

Reaction : While stirring vigorously at 10°C, add 100 ml of Boc-Cl in five equal portions at ten-minute intervals. After each addition, add 2N aqueous NaOH to maintain a pH of 8-9. Alternatively, (Boc)₂O can be used.

-

Extraction (1) : After two hours, extract the reaction mixture with diethyl ether to remove unreacted reagents.

-

Acidification : Acidify the aqueous layer with a 0.5 M aqueous citric acid solution, which will cause an oily substance (the product) to precipitate.

-

Extraction (2) : Extract the precipitate with ethyl acetate.

-

Washing and Drying : Wash the ethyl acetate extract with a small amount of water and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Crystallization : Concentrate the dried extract under reduced pressure. Add petroleum ether to the concentrate and allow it to stand in a refrigerator to induce crystallization.

-

Isolation : Filter the resulting crystals and dry them to obtain pure this compound. The expected yield is approximately 55%.

Purity Analysis by Liquid-Solid Chromatography

This method is used to determine the purity of this compound and quantify impurities, such as Boc-alanine.

Instrumentation & Conditions:

-

Column : Inertsil ODS-3V 5 µm, 150 x 4.6 mm

-

Mobile Phase (Eluent) : 73% of 0.05% phosphoric acid in water and 27% acetonitrile

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 25°C

-

Detector : UV at 210 nm

-

Injection Volume : 50 µL

Procedure:

-

Standard Preparation : Prepare a system suitability solution containing a known concentration of this compound (e.g., 15 mg/mL) and any potential impurities like Boc-alanine (e.g., 0.15 mg/mL) in the eluent.

-

Sample Preparation : Prepare a sample solution of the synthesized this compound at a concentration of 15 mg/mL in the eluent.

-

Chromatography : Inject the standard and sample solutions onto the column and record the chromatograms.

-

Analysis : Compare the retention times of the peaks in the sample chromatogram with those of the standard to identify this compound and impurities. Calculate the area percentage of any impurity peaks to determine the purity of the sample.

Visualizations

Logical Workflow for this compound Synthesis

Caption: General workflow for the synthesis of this compound.

Role of this compound in Peptide Synthesis

Caption: Role of Boc protection in a peptide synthesis cycle.

Relationship of this compound Core to its Properties

Caption: Core chemical entity and its associated properties.

References

Boc-L-Valine: A Comprehensive Technical Guide for Advanced Research

For Immediate Release

This technical whitepaper provides an in-depth overview of N-tert-butoxycarbonyl-L-valine (Boc-L-Valine), a critical amino acid derivative extensively utilized in peptide synthesis and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis and analysis protocols, and its pivotal role in the construction of complex molecular architectures.

Core Compound Data

This compound, systematically known as (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid, is a protected form of the essential amino acid L-valine. The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for controlled and sequential peptide bond formation, a cornerstone of modern synthetic peptide chemistry.

| Property | Value | References |

| CAS Number | 13734-41-3 | [1][2][3] |

| Molecular Weight | 217.26 g/mol | |

| Molecular Formula | C10H19NO4 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 77-80 °C | |

| Solubility | Freely soluble in ethanol, ether, and chloroform; slightly soluble in water. | |

| Optical Rotation | [α]20/D −6.2±0.5°, c = 1% in acetic acid |

Synthesis and Purification

The synthesis of this compound is typically achieved by the reaction of L-valine with a Boc-protecting agent, such as di-tert-butyl dicarbonate (Boc anhydride), under basic conditions.

General Synthesis Protocol

A common method for the laboratory-scale synthesis of this compound involves the following steps:

-

Dissolution : L-valine is dissolved in an aqueous solution of sodium hydroxide.

-

Addition of Boc Anhydride : Di-tert-butyl dicarbonate is added to the solution. The reaction is typically stirred at a controlled temperature to ensure complete reaction.

-

pH Adjustment : The pH of the reaction mixture is maintained in the alkaline range (pH 8-9) to facilitate the reaction.

-

Extraction of Unreacted Reagents : The reaction mixture is washed with an organic solvent, such as diethyl ether, to remove unreacted Boc anhydride and other impurities.

-

Acidification and Product Precipitation : The aqueous layer is acidified, typically with a citric acid solution, to precipitate the oily this compound product.

-

Product Extraction and Crystallization : The precipitated product is extracted with an organic solvent like ethyl acetate. The organic extract is then dried and concentrated. The addition of a non-polar solvent, such as petroleum ether, induces crystallization.

-

Isolation and Drying : The resulting crystals of this compound are filtered, washed, and dried to yield the final product.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). In this methodology, the Boc group serves as a temporary protecting group for the N-terminus of the amino acid.

The Boc/Bzl SPPS Cycle

The iterative cycle of peptide chain elongation using Boc-protected amino acids involves several key steps:

-

Deprotection : The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes the free amino group for the next coupling step.

-

Neutralization : The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA), to generate the free amine.

-

Coupling : The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free amino group of the growing peptide chain. Common activating agents include dicyclohexylcarbodiimide (DCC) or HBTU/HATU.

-

Washing : After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups (often benzyl-based) are removed simultaneously, typically using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

References

The Pivotal Role of the Boc Protecting Group in Amino Acid Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry, particularly in the synthesis of peptides and other complex molecules. Its widespread use stems from its ability to temporarily mask the nucleophilic and basic nature of the amino group in amino acids, thereby preventing unwanted side reactions during subsequent chemical transformations. This guide provides a comprehensive overview of the Boc protecting group, including its mechanism of action, protocols for its introduction and removal, and its critical applications in research and drug development.

The Fundamental Role of the Boc Protecting Group

Amines are highly nucleophilic and basic functional groups, which can interfere with a wide range of chemical reactions.[1] In the context of amino acids, the presence of a free amino group can lead to self-polymerization or other undesired side reactions during peptide synthesis. The Boc group serves as a temporary shield for the α-amino group, rendering it unreactive under specific conditions.[1][2] This protection allows for the selective formation of peptide bonds and the introduction of other modifications to the amino acid or peptide chain.

The Boc group is classified as an acid-labile protecting group, meaning it can be removed under acidic conditions.[3][4] This property is central to its utility, as it allows for selective deprotection without affecting other acid-stable protecting groups that may be present on the amino acid side chains. This orthogonality is a key principle in multi-step organic synthesis.

The Chemistry of Boc Protection and Deprotection

The introduction and removal of the Boc group are straightforward processes, yet they rely on precise chemical principles to ensure high yields and purity.

Boc Protection of Amino Acids

The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base, typically sodium hydroxide or triethylamine, deprotonates the amino group, increasing its nucleophilicity and facilitating its attack on one of the carbonyl carbons of Boc₂O. The resulting intermediate then collapses, releasing tert-butanol, carbon dioxide, and the Boc-protected amino acid.

Mechanism of Boc Protection:

Caption: Mechanism of Boc protection of an amino acid using Boc₂O and a base.

Boc Deprotection

The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The acidic conditions protonate the carbonyl oxygen of the carbamate, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation. This cation can then be quenched by a scavenger or eliminate a proton to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Mechanism of Boc Deprotection:

Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amino acid.

Experimental Protocols

The following sections provide generalized protocols for the protection and deprotection of amino acids using the Boc group. It is important to note that specific reaction conditions may need to be optimized for different amino acids and scales.

General Protocol for Boc Protection of an Amino Acid

Materials:

-

Amino Acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water.

-

Add a stoichiometric equivalent of sodium hydroxide or triethylamine to the solution and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a slight excess (1.1 equivalents) of Boc₂O to the reaction mixture while stirring vigorously.

-

Allow the reaction to warm to room temperature and continue stirring for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

-

Add water to the residue and wash with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with a dilute solution of HCl.

-

Extract the Boc-protected amino acid with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the Boc-protected amino acid.

General Protocol for Boc Deprotection

Materials:

-

Boc-protected amino acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Centrifuge

Procedure:

-

Dissolve the Boc-protected amino acid in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 25-50% v/v) to the solution.

-

Stir the reaction mixture at room temperature for 30-60 minutes. The evolution of gas (CO₂) should be observed.

-

Monitor the reaction progress by TLC.

-

Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.

-

Add cold diethyl ether to the residue to precipitate the deprotected amino acid as its TFA salt.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate with cold diethyl ether to remove any remaining impurities.

-

Dry the deprotected amino acid salt under vacuum.

Quantitative Data on Boc Protection and Deprotection

The efficiency and rate of Boc protection and deprotection can be influenced by various factors, including the choice of solvent, base, acid, and reaction temperature. The following tables summarize typical quantitative data for these reactions.

Table 1: Typical Conditions and Yields for Boc Protection of Amino Acids

| Amino Acid | Base | Solvent | Reaction Time (h) | Yield (%) |

| Glycine | NaOH | Dioxane/H₂O | 4 | 95 |

| Alanine | TEA | THF/H₂O | 6 | 92 |

| Phenylalanine | NaOH | Dioxane/H₂O | 5 | 98 |

| Serine | TEA | THF/H₂O | 8 | 85 |

| Lysine* | NaOH | Dioxane/H₂O | 12 | 80 |

*For amino acids with reactive side chains, such as lysine, orthogonal protecting groups may be required for the side chain.

Table 2: Typical Conditions for Boc Deprotection

| Acid | Solvent | Concentration (v/v) | Reaction Time (min) |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25-50% | 30-60 |

| Hydrochloric acid (HCl) | Dioxane | 4 M | 60-120 |

| Hydrochloric acid (HCl) | Methanol | 1.25 M | 120-240 |

Applications in Peptide Synthesis and Drug Development

The primary application of Boc-protected amino acids is in solid-phase peptide synthesis (SPPS). In this methodology, the C-terminal amino acid is attached to a solid support (resin), and the peptide chain is elongated by the sequential addition of N-terminally protected amino acids. The Boc group protects the α-amino group of the incoming amino acid during the coupling reaction. After each coupling step, the Boc group is removed by acid treatment, exposing a new N-terminal amine for the next coupling cycle.

Workflow of Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry:

Caption: A simplified workflow for solid-phase peptide synthesis using the Boc protection strategy.

Beyond SPPS, Boc-protected amino acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals and complex organic molecules. Their stability under various reaction conditions, coupled with the ease of Boc group removal, makes them versatile building blocks in drug discovery and development.

Comparison with Fmoc Protecting Group

Another widely used protecting group in peptide synthesis is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The key difference between Boc and Fmoc lies in their deprotection conditions. While Boc is acid-labile, Fmoc is base-labile and is typically removed using a secondary amine like piperidine. This orthogonality allows for the selective removal of one protecting group in the presence of the other, which is a powerful tool in complex synthetic strategies.

Table 3: Comparison of Boc and Fmoc Protecting Groups

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Deprotection Condition | Strong acid (e.g., TFA) | Base (e.g., piperidine) |

| Side-Chain Protection | Typically benzyl-based groups | Typically tert-butyl-based groups |

| Final Cleavage | Harsh acid (e.g., HF) | Strong acid (e.g., TFA) |

| Advantages | Less prone to aggregation for some sequences | Milder deprotection conditions |

| Disadvantages | Requires harsh and hazardous reagents for final cleavage | Repetitive base treatment can cause side reactions |

Conclusion

The Boc protecting group plays an indispensable role in modern organic synthesis, particularly in the assembly of peptides. Its robust nature, coupled with the ability to be selectively removed under acidic conditions, provides chemists with a powerful tool to control the reactivity of amino groups. The principles and protocols outlined in this guide highlight the fundamental importance of the Boc group in advancing research in chemistry, biology, and the development of new therapeutics.

References

An In-depth Technical Guide to the Synthesis and Mechanism of Action of Boc-L-Valine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and mechanism of action of N-tert-butoxycarbonyl-L-valine (Boc-L-Valine), a critical reagent in modern organic synthesis and pharmaceutical development. The document details synthetic methodologies, reaction mechanisms, and the multifaceted roles of this compound as a protecting group and a chiral auxiliary.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound involves the reaction of the free amino acid, L-Valine, with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) under basic conditions. This reaction proceeds via a nucleophilic acyl substitution where the amino group of L-Valine attacks one of the carbonyl carbons of the Boc anhydride.[1] The tert-butoxycarbonyl group is stable under a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation, but is readily cleaved under mild acidic conditions, making it an ideal protecting group.[2]

General Reaction Mechanism

The synthesis of this compound using di-tert-butyl dicarbonate follows a well-established nucleophilic acyl substitution mechanism. The reaction is typically carried out in the presence of a base to deprotonate the amino group of L-Valine, thereby increasing its nucleophilicity.

Diagram 1: Synthesis of this compound

References

Technical Guide: Solubility of Boc-L-Valine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-valine (Boc-L-Valine), a widely used protected amino acid in peptide synthesis and pharmaceutical development. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this guide presents the available qualitative and quantitative information, alongside a detailed experimental protocol for determining solubility, enabling researchers to generate precise data for their specific applications.

Introduction

This compound is a derivative of the amino acid L-valine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions and allow for the controlled, sequential addition of amino acids to a peptide chain. The solubility of this compound in various organic solvents is a critical parameter for reaction setup, purification, and overall process efficiency in the synthesis of peptides and other complex organic molecules.

Solubility Data

| Organic Solvent | Solubility (Qualitative) | Solubility (Quantitative) |

| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL |

| Dichloromethane (DCM) | Soluble | Data not available |

| Dimethylformamide (DMF) | Soluble | Data not available |

| Chloroform | Soluble | Data not available |

| Ethanol | Freely soluble | Data not available |

| Ether | Freely soluble | Data not available |

| Methanol | Soluble | Data not available |

| Water | Slightly soluble / Less soluble | Data not available |

Note: The qualitative data is compiled from various chemical supplier safety data sheets and product information pages. The quantitative data for DMSO is provided by MedchemExpress. It is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems and conditions for accurate and reproducible results.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of choice. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup (vacuum oven or desiccator)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid after the equilibration period will confirm that an excess was used.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or on a stirrer. A typical temperature for solubility determination is 25 °C.

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step is critical to remove any undissolved solid particles.

-

-

Quantification of Dissolved Solute:

-

Method A: Gravimetric Analysis

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not degrade the this compound.

-

Once the solvent is completely removed, reweigh the vial containing the dried this compound residue.

-

The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty vial from the final weight.

-

Calculate the solubility in g/L or mg/mL.

-

-

Method B: HPLC Analysis

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a fundamental parameter for its effective use in organic and peptide synthesis. While comprehensive quantitative data is not widely published, this guide provides the available information and, more importantly, a detailed experimental protocol to enable researchers to determine solubility in their specific systems. Accurate solubility data is essential for optimizing reaction conditions, improving yields, and ensuring the reproducibility of synthetic processes.

An In-depth Technical Guide to the Physical Appearance and Stability of Boc-L-Valine Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Boc-L-Valine powder, a critical raw material in peptide synthesis and pharmaceutical development. The document details its appearance, solubility, and stability under various conditions, and provides standardized protocols for its analysis.

Physical and Chemical Properties

This compound, or N-(tert-butoxycarbonyl)-L-valine, is a protected form of the essential amino acid L-valine. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a cornerstone for the synthesis of complex peptides.[1]

Appearance and General Properties

This compound is typically a white to off-white crystalline powder.[2] It is generally odorless. The introduction of the bulky Boc group to the valine molecule significantly influences its physical properties, rendering it more hydrophobic than its parent amino acid.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data for this compound powder, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₉NO₄ | [1] |

| Molecular Weight | 217.26 g/mol | [3] |

| Melting Point | 71 - 84 °C | [1] |

| Optical Rotation | [α]²⁰/D = -5.8° to -6.8° (c=1 in Acetic Acid) | |

| Solubility | Freely soluble in ethanol, ether, chloroform, DMF, and DMSO. Slightly soluble in water. |

Stability Profile

The stability of this compound is a critical factor in its storage, handling, and application in synthesis. The Boc protecting group is known for its stability under neutral and basic conditions, while being labile to acidic conditions.

Storage and Handling

For long-term storage, it is recommended to keep this compound in airtight containers in a dry, dark place at room temperature or under refrigerated conditions (0-8 °C). In solution, particularly in solvents like DMSO, stock solutions can be stable for up to two years when stored at -80°C.

Degradation Pathways

The primary degradation pathway for this compound involves the acid-catalyzed removal of the Boc group. This process generates tert-butyl cations, which subsequently form isobutene and carbon dioxide. While generally stable, forced degradation studies under harsh conditions can provide insight into potential impurities that may arise during synthesis or storage.

A general workflow for assessing the stability of a pharmaceutical compound like this compound is outlined below.

Caption: A typical workflow for stability testing of this compound.

Hydrolytic, Oxidative, and Photostability

-

Hydrolytic Stability : this compound is stable in neutral and basic aqueous solutions. However, under acidic conditions, the Boc group is readily cleaved.

-

Oxidative Stability : While specific studies on this compound are not widely published, amino acid derivatives can be susceptible to oxidation. Forced degradation studies using agents like hydrogen peroxide are necessary to assess this stability aspect.

-

Photostability : In accordance with ICH Q1B guidelines, photostability testing should be conducted to determine if light exposure results in degradation. This involves exposing the powder to a combination of visible and UV light.

Experimental Protocols

The following section details the methodologies for key experiments used in the characterization and quality control of this compound powder.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for similar protected amino acids and peptides.

-

Instrumentation : HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

-

Gradient : A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over a period of 20-30 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 210-220 nm.

-

Sample Preparation : Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis : Inject the prepared sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

The logical flow for developing and validating a stability-indicating HPLC method is depicted below.

References

The Versatility of Boc-L-Valine in Modern Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-L-valine (Boc-L-Valine) is a cornerstone protected amino acid derivative with extensive applications across biochemical research and pharmaceutical development. Its strategic use of the acid-labile tert-butoxycarbonyl (Boc) protecting group for the α-amino function, combined with the steric bulk of the valine side chain, makes it an indispensable tool in a variety of synthetic methodologies. This technical guide provides an in-depth exploration of the core applications of this compound, including its pivotal role in solid-phase peptide synthesis (SPPS), its utility as a chiral auxiliary in asymmetric synthesis, and its function as a key building block in the development of enzyme inhibitors and peptidomimetics. Detailed experimental protocols, quantitative data on reaction efficiencies, and graphical representations of key workflows are presented to offer a comprehensive resource for researchers in the field.

Core Applications of this compound

This compound's utility in biochemical research is multifaceted, primarily revolving around its dual-functionality as a protected amino acid and a chiral building block.

-

Peptide Synthesis: this compound is a fundamental component in the construction of peptides and proteins. The Boc group provides temporary protection of the α-amino group, which can be selectively removed under acidic conditions to allow for the stepwise elongation of the peptide chain.[1][2][3][4] The hydrophobic nature of the valine residue is often critical for the structure and function of the resulting peptide, particularly in the formation of hydrophobic domains.

-

Chiral Auxiliary in Asymmetric Synthesis: The inherent chirality of L-valine is leveraged in asymmetric synthesis, where derivatives of this compound serve as chiral auxiliaries. These auxiliaries control the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure molecules, a critical requirement for many pharmaceuticals.

-

Enzyme Inhibitors and Peptidomimetics: this compound is a common starting material for the synthesis of enzyme inhibitors and peptidomimetics. By incorporating this compound into their structure, these synthetic molecules can mimic the binding of natural peptides to biological targets, thereby modulating their activity. A notable example is its use in the synthesis of the antiviral drug valacyclovir.

Quantitative Data Presentation

The efficiency of coupling this compound, a sterically hindered amino acid, is highly dependent on the choice of coupling reagent. The following table summarizes a comparison of common coupling reagents used in peptide synthesis.

| Coupling Reagent | Typical Yield (%) | Typical Reaction Time (min) | Racemization | Notes |

| DCC/HOBt | 80-90 | 60-120 | Low | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |

| HBTU | >95 | 15-60 | Low | One of the most common and effective coupling reagents. |

| HATU | >98 | 5-30 | Very Low | Highly efficient, especially for hindered amino acids, but more expensive. |

| PyBOP | >95 | 15-60 | Low | Byproducts are water-soluble, simplifying workup. |

| COMU | >98 | 5-30 | Very Low | A newer generation coupling reagent with high efficiency and safety profile. |

Data synthesized from multiple sources for sterically hindered amino acids. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Boc-Solid Phase Peptide Synthesis (SPPS) of a Valine-Containing Peptide

This protocol outlines a manual Boc-SPPS cycle for the incorporation of a this compound residue.

Materials:

-

Merrifield resin pre-loaded with the C-terminal amino acid

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Isopropanol (IPA)

Protocol:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x), IPA (2x), and DMF (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DMF (3x).

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 eq.) and HBTU (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the solution and allow it to pre-activate for 2 minutes.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

-

Monitoring the Coupling:

-

Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, while a yellow or colorless result signifies completion.

-

If the test is positive, recouple for another 1-2 hours.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Synthesis of a Valine-Derived Evans Oxazolidinone Chiral Auxiliary

This protocol describes the synthesis of (S)-4-isopropyl-2-oxazolidinone from L-valine, a common chiral auxiliary.

Materials:

-

L-valine

-

Ethanol

-

Thionyl chloride

-

Sodium borohydride (NaBH₄)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydride (NaH)

-

Dioxane

-

Water

Protocol:

-

Esterification of L-valine: Suspend L-valine in ethanol and cool to 0°C. Slowly add thionyl chloride and then reflux the mixture to produce L-valine ethyl ester hydrochloride.

-

Boc Protection: Dissolve the L-valine ethyl ester hydrochloride in a mixture of dioxane and water. Add sodium carbonate, followed by (Boc)₂O, and stir at room temperature to yield N-Boc-L-valine ethyl ester.

-

Reduction to Amino Alcohol: Dissolve the N-Boc-L-valine ethyl ester in a suitable solvent (e.g., THF/ethanol) and reduce the ester to the corresponding N-Boc-L-valinol using NaBH₄.

-

Cyclization to Oxazolidinone: Dissolve the N-Boc-L-valinol in a dry, aprotic solvent (e.g., THF) and treat with a strong base such as NaH to induce cyclization to the (S)-4-isopropyl-2-oxazolidinone.

Asymmetric Aldol Reaction using a Valine-Derived Chiral Auxiliary

This protocol outlines a general procedure for an Evans aldol reaction.

Materials:

-

(S)-4-isopropyl-2-oxazolidinone

-

Acyl chloride (e.g., propionyl chloride)

-

n-Butyllithium (n-BuLi)

-

Di-n-butylboron triflate (Bu₂BOTf)

-

Triethylamine (TEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Dichloromethane (DCM)

-

Phosphate buffer

-

Hydrogen peroxide (H₂O₂)

Protocol:

-

N-Acylation of the Auxiliary: Dissolve the (S)-4-isopropyl-2-oxazolidinone in dry THF and cool to -78°C. Add n-BuLi, followed by the acyl chloride, to form the N-acyl oxazolidinone.

-

Enolate Formation: Dissolve the N-acyl oxazolidinone in dry DCM and cool to 0°C. Add Bu₂BOTf followed by TEA to form the boron enolate.

-

Aldol Addition: Cool the reaction mixture to -78°C and add the aldehyde. Stir for several hours, then warm to 0°C.

-

Work-up and Auxiliary Cleavage: Quench the reaction with a phosphate buffer. The aldol adduct can be isolated, and the chiral auxiliary can be cleaved, for example, by treatment with hydrogen peroxide and a base, to yield the chiral β-hydroxy carboxylic acid derivative.

Synthesis of an Enzyme Inhibitor Precursor: N-Boc-Valacyclovir

This protocol describes the esterification of acyclovir with this compound.

Materials:

-

Acyclovir

-

This compound

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

Protocol:

-

Activation of this compound: Dissolve this compound in DMF and cool to -5°C. Add a solution of DCC in DMF while maintaining the low temperature.

-

Coupling with Acyclovir: Add acyclovir and a catalytic amount of DMAP to the reaction mixture. Stir at -5°C to 0°C for several hours.

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

The crude N-Boc-valacyclovir can then be purified by crystallization or chromatography.

-

-

Deprotection: The Boc group can be removed using acidic conditions (e.g., HCl in a suitable solvent) to yield valacyclovir hydrochloride.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound remains an exceptionally valuable and versatile reagent in biochemical research. Its application in peptide synthesis is well-established, providing a robust method for the incorporation of the sterically hindered and hydrophobic valine residue. Furthermore, its use as a chiral auxiliary has empowered chemists to achieve high levels of stereocontrol in asymmetric synthesis, a critical aspect of modern drug discovery. The role of this compound as a precursor in the synthesis of enzyme inhibitors and peptidomimetics further underscores its importance in the development of novel therapeutics. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the effective utilization of this compound in their synthetic endeavors.

References

A Technical Guide to the Chirality of Boc-L-Valine

Introduction

N-(tert-Butoxycarbonyl)-L-valine, commonly abbreviated as Boc-L-Valine, is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry. Its primary role is as a protected building block in solid-phase peptide synthesis (SPPS) and as a crucial chiral intermediate in the development of pharmaceutical agents.[1][2] The tert-butoxycarbonyl (Boc) group serves as a protecting moiety for the amino function of L-valine, preventing unwanted side reactions during peptide chain elongation.[1]

Chirality, the property of "handedness," is a fundamental aspect of molecular chemistry, particularly in the life sciences. For molecules with a single stereocenter like valine, two non-superimposable mirror images, or enantiomers (L and D forms), exist. In biological systems, this stereochemical distinction is critical; often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even elicit adverse effects.[1] Consequently, the synthesis and rigorous analysis of enantiomerically pure compounds like this compound are paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of the core principles of this compound's chirality, including its physicochemical properties, methods of stereochemical analysis, and detailed experimental protocols.

Physicochemical and Chiral Properties of this compound

The physical and optical properties of this compound are key identifiers of its identity and chiral integrity. The specific optical rotation is a direct measure of the compound's ability to rotate plane-polarized light, a characteristic inherent to chiral molecules. The sign of the rotation (+ or -) indicates the direction of rotation, while the magnitude is dependent on the concentration of the enantiomers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₄ | [3] |

| Molecular Weight | 217.26 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 77-80 °C | |

| Specific Optical Rotation ([α]²⁰/D) | -6.2 ± 0.5° (c = 1% in acetic acid) | |

| Enantiomer Specific Rotation ([α]²⁰/D of Boc-D-Valine) | +6.3° (c = 1 in Acetic Acid) |

Stereochemistry and Synthesis

This compound is synthesized from the naturally occurring essential amino acid L-valine. The synthesis involves the protection of the α-amino group with a di-tert-butyl dicarbonate (Boc₂O) reagent under basic conditions. This reaction preserves the stereocenter of the original L-valine, resulting in the corresponding L-enantiomer of the Boc-protected amino acid. The stereochemical relationship between L-valine, this compound, and its enantiomer, Boc-D-valine, is depicted below.

Experimental Protocols for Chirality Determination

Ensuring the enantiomeric purity of this compound is critical for its applications. Several analytical techniques are employed for this purpose, ranging from classical methods like polarimetry to more advanced chromatographic and spectroscopic techniques.

Polarimetry

Polarimetry measures the optical rotation of a chiral substance in solution. While it does not provide the exact enantiomeric excess (ee), it is a rapid and effective method to confirm the bulk stereochemical identity and to screen for significant chiral contamination.

Methodology:

-

Preparation of the Sample Solution: Accurately weigh approximately 1.0 g of this compound and dissolve it in glacial acetic acid to make a 100 mL solution. This creates a concentration (c) of 1 g/100 mL or 1%.

-

Instrument Setup:

-

Turn on the polarimeter and the sodium lamp (D-line, λ = 589 nm) and allow them to warm up and stabilize.

-

Calibrate the instrument by filling the sample cell (with a known path length, l, typically 1 dm) with the blank solvent (glacial acetic acid) and setting the reading to zero.

-

-

Measurement:

-

Rinse the sample cell with the prepared this compound solution two to three times.

-

Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Place the sample cell in the polarimeter and record the observed optical rotation (α).

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

For this compound, the expected specific rotation is approximately -6.2°. A significant deviation from this value suggests the presence of the D-enantiomer or other impurities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the accurate determination of enantiomeric purity and the quantification of the enantiomeric excess (ee). This method physically separates the enantiomers, allowing for their individual detection and quantification.

Methodology using a Macrocyclic Glycopeptide-Based Chiral Stationary Phase (CSP):

-

Column: CHIROBIOTIC T (Teicoplanin) or CHIROBIOTIC R (Ristocetin A) are suitable choices for Boc-amino acids.

-

Mobile Phase: A reversed-phase mode is generally effective. A typical mobile phase could consist of a mixture of methanol and an aqueous buffer (e.g., 20mM ammonium acetate), with the exact ratio optimized to achieve baseline separation.

-

Sample Preparation: Dissolve a small, accurately weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm

-

Column Temperature: 25 °C

-

-

Analysis: Inject the sample and a racemic standard (a 50:50 mixture of this compound and Boc-D-Valine) to identify the retention times of both enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-enantiomers using the following formula: % ee = [ (Area L - Area D) / (Area L + Area D) ] * 100

This method can accurately quantify even trace amounts of the undesired D-enantiomer.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides detailed 3D structural information and is an absolute method for determining the stereochemistry without the need for a chiral reference standard.

Methodology:

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.

-

Spectral Acquisition: Record the VCD and infrared absorption spectra of the sample using a VCD spectrometer.

-

Ab Initio Calculation: Perform quantum mechanical calculations (e.g., using Density Functional Theory - DFT) to predict the theoretical VCD spectrum for the known absolute configuration (L- or S-configuration) of this compound.

-

Comparison and Assignment: Compare the experimentally measured VCD spectrum with the theoretically calculated spectrum. A match between the experimental and calculated spectra confirms the absolute configuration of the sample.

Workflow for Chiral Analysis

The logical workflow for the comprehensive chiral analysis of a this compound sample integrates these techniques to build a complete picture of its identity and purity.

Conclusion

The chirality of this compound is a defining characteristic that dictates its utility and safety in peptide synthesis and pharmaceutical manufacturing. A multi-faceted analytical approach is essential for its comprehensive characterization. While polarimetry offers a rapid assessment of bulk stereochemistry, it is chiral HPLC that provides the definitive, quantitative measure of enantiomeric purity. For unambiguous determination of absolute configuration, VCD spectroscopy stands as a powerful, modern technique. By employing these rigorous methodologies, researchers and drug developers can ensure the stereochemical integrity of this compound, a critical requirement for the synthesis of complex, biologically active molecules.

References

A Technical Guide to Commercial Boc-L-Valine: Suppliers, Purity, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available N-tert-Butoxycarbonyl-L-valine (Boc-L-Valine), a critical raw material in peptide synthesis and pharmaceutical development. The purity of this compound is paramount to ensure the desired yield, quality, and safety of the final product. This document details the common purity grades offered by various suppliers and outlines the key analytical methodologies for its quality control.

Commercial Suppliers and Purity Grades of this compound

The selection of a suitable grade of this compound is contingent upon its intended application, with research-grade material often suitable for discovery and early-phase development, while pharmaceutical-grade material with stringent purity specifications is required for cGMP manufacturing. Below is a summary of prominent commercial suppliers and their offered purity grades for this compound.

| Supplier | Stated Purity/Grade | Method of Analysis | Link to Product |

| Sigma-Aldrich (Merck) | ≥99.0% | Titration (T) | --INVALID-LINK-- |

| Chem-Impex | 98.5 - 101.0% | Assay by titration | --INVALID-LINK-- |

| Thermo Scientific Chemicals | 99+% | Not Specified | --INVALID-LINK-- |

| CDH Fine Chemical | 99% | (Cal on dried subs) | --INVALID-LINK-- |

| MedchemExpress | 98.44% | Not Specified | --INVALID-LINK-- |

| Carl ROTH | PEPTIPURE® ≥98% | Not Specified | --INVALID-LINK-- |

| Simson Pharma Limited | Accompanied by Certificate of Analysis | Not Specified | --INVALID-LINK-- |

| Tokyo Chemical Industry (TCI) | >99.0% | Titration (T) | --INVALID-LINK-- |

| Shandong Biotech | min. 99.0 % | Neutralization titration | --INVALID-LINK-- |

| Otto Chemie Pvt. Ltd. | 99% | Not Specified | --INVALID-LINK-- |

| Sichuan HongRi Pharma-Tech | 98% | Not Specified | --INVALID-LINK-- |

| Hebei Chuanghai Biotechnology | 99% | Not Specified | --INVALID-LINK-- |

Experimental Protocols for Purity Determination

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and suitability for its intended use. The following are detailed methodologies for the key experiments.

Assay by Acid-Base Titration

This method determines the overall purity of this compound by quantifying the carboxylic acid functionality.

Principle: The carboxylic acid group of this compound is neutralized by a standardized solution of a strong base, typically sodium hydroxide. The endpoint of the titration is determined potentiometrically or by using a suitable indicator.

Apparatus:

-

Analytical balance

-

Burette (50 mL, Class A)

-

pH meter or visual indicator (e.g., phenolphthalein)

-

Stirrer

Reagents:

-

This compound sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Ethanol (neutralized)

-

Phenolphthalein indicator solution (if applicable)

Procedure:

-

Accurately weigh approximately 200-300 mg of the this compound sample into a clean, dry flask.

-

Dissolve the sample in 50 mL of neutralized ethanol.

-

If using a visual indicator, add 2-3 drops of phenolphthalein solution.

-

Titrate the solution with standardized 0.1 M NaOH solution until the endpoint is reached. The endpoint is indicated by a persistent faint pink color for the visual indicator or the inflection point in the titration curve for potentiometric titration.

-

Record the volume of NaOH solution consumed.

-

Perform a blank titration with 50 mL of neutralized ethanol and subtract the blank volume from the sample titration volume.

Calculation:

Purity (%) = (V_sample - V_blank) * M_NaOH * MW_this compound / (W_sample * 10)

Where:

-

V_sample = Volume of NaOH solution consumed by the sample (mL)

-

V_blank = Volume of NaOH solution consumed by the blank (mL)

-

M_NaOH = Molarity of the standardized NaOH solution (mol/L)

-

MW_this compound = Molecular weight of this compound (217.26 g/mol )

-

W_sample = Weight of the this compound sample (g)

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying this compound and its potential process-related impurities and degradation products.

Principle: A solution of the this compound sample is injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated components are detected by a UV detector, and the peak areas are used to determine the purity and impurity levels.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Data acquisition and processing software

Reagents:

-

This compound sample and reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

Chromatographic Conditions (Example):

-

Column: C18 (4.6 mm x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase A to a concentration of approximately 1 mg/mL.

-

Standard Preparation: Prepare a reference standard solution of this compound at the same concentration.

-

System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time reproducibility, peak asymmetry, and theoretical plates).

-

Analysis: Inject the blank (mobile phase A), standard, and sample solutions into the HPLC system.

-

Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the sample by the area normalization method.

Calculation:

Purity (%) = (Area_this compound / Total Area of all peaks) * 100

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to detect any structural impurities.

Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of the hydrogen atoms absorb and re-emit this energy at specific frequencies, which are dependent on their chemical environment. The resulting spectrum provides information about the number and types of protons in the molecule.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Reagents:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

Internal standard (e.g., Tetramethylsilane (TMS))

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

-

δ ~5.0 ppm (d, 1H): NH proton of the Boc group.

-

δ ~4.3 ppm (dd, 1H): α-proton of the valine residue.

-

δ ~2.2 ppm (m, 1H): β-proton of the valine residue.

-

δ 1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

δ ~1.0 ppm (d, 6H): Methyl protons of the valine side chain.

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial this compound sample.

A Comprehensive Guide to the Safe Handling of Boc-L-Valine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety precautions and handling procedures for Boc-L-Valine (N-(tert-Butoxycarbonyl)-L-valine), a common reagent in peptide synthesis and other areas of chemical research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] However, as with any chemical reagent, it is imperative to handle it with care to minimize potential risks. The primary physical form of this compound is a white crystalline powder.[4] Inhalation of dust and direct contact with eyes and skin should be avoided.

Exposure Controls and Personal Protection

To ensure safe handling, appropriate personal protective equipment (PPE) should be worn at all times when working with this compound. Engineering controls, such as fume hoods or ventilated enclosures, are recommended, especially when handling large quantities or when dust generation is likely.

Table 1: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical safety goggles.[4] | Protects eyes from accidental splashes or airborne particles. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact. Gloves should be inspected before use and disposed of properly. |

| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) if dust is generated. | Minimizes inhalation of airborne powder. |

| Body Protection | Laboratory coat. | Protects personal clothing from contamination. |

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintain the quality of this compound and prevent accidents.

Experimental Workflow for Handling this compound

Caption: A logical workflow for the safe handling of this compound from preparation to storage.

Storage Conditions:

-

Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration or freezing to maintain product quality.

-

Container: Keep the container tightly closed to prevent moisture absorption.

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed promptly.

Table 2: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |

| Skin Contact | Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell. |

Spill Response Protocol

Caption: A stepwise protocol for responding to an accidental spill of this compound.

Disposal Considerations

All waste materials, including spilled this compound and contaminated items, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Physical and Chemical Properties

A summary of key physical and chemical properties of this compound is provided below.

Table 3: Physical and Chemical Data

| Property | Value |

| Molecular Formula | C10H19NO4 |

| Molecular Weight | 217.26 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 76 - 80 °C (168.8 - 176 °F) |

| Solubility | Information not readily available. |

| Odor | Odorless |

Note: The provided data is based on available Safety Data Sheets and may vary slightly between suppliers.

By adhering to the guidelines outlined in this document, researchers and laboratory personnel can safely handle this compound, minimizing risks and ensuring a secure working environment.

References

Methodological & Application

Application Notes and Protocols for Boc-L-Valine Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the solid-phase synthesis of a model tripeptide (Val-Ala-Gly) using Boc-L-Valine. The tert-butoxycarbonyl (Boc) protection strategy is a classic and robust method for peptide synthesis.[1] This guide is intended for researchers, scientists, and professionals in drug development who are familiar with basic laboratory techniques.

Overview of Boc Solid-Phase Peptide Synthesis (SPPS)

Boc SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2] The synthesis cycle consists of four main steps:

-

Resin Preparation and First Amino Acid Attachment: Swelling the resin and attaching the C-terminal amino acid.

-

Nα-Boc Deprotection: Removal of the temporary Boc protecting group from the N-terminus of the growing peptide chain.[3]

-

Neutralization: Neutralizing the resulting trifluoroacetate salt to the free amine.[2][3]

-

Coupling: Formation of a peptide bond with the next Boc-protected amino acid.

-

Cleavage and Deprotection: Release of the completed peptide from the resin and removal of any side-chain protecting groups.

Experimental Workflow

The following diagram illustrates the cyclical nature of Boc-SPPS.

Detailed Experimental Protocol: Synthesis of Val-Ala-Gly

This protocol is for a 0.1 mmol scale synthesis.

Materials and Reagents

| Reagent | Typical Amount/Concentration |

| Merrifield Resin (1% DVB, 1.0 mmol/g) | 100 mg (0.1 mmol) |

| Boc-Gly-OH | 0.2 mmol (2 eq) |

| Boc-Ala-OH | 0.3 mmol (3 eq) |

| Boc-L-Val-OH | 0.3 mmol (3 eq) |

| Dichloromethane (DCM) | As needed for washes |

| N,N-Dimethylformamide (DMF) | As needed |

| Isopropanol (IPA) | As needed for washes |

| Trifluoroacetic Acid (TFA) | 50% (v/v) in DCM |

| N,N-Diisopropylethylamine (DIEA) | 10% (v/v) in DCM or DMF |

| Dicyclohexylcarbodiimide (DCC) | 0.3 mmol (3 eq) |

| N-Hydroxybenzotriazole (HOBt) | 0.3 mmol (3 eq) |

| Hydrogen Fluoride (HF) | ~10 mL |

| Anisole (scavenger) | 10% (v/v) in HF |

Step-by-Step Procedure

Step 1: Resin Preparation and Attachment of the First Amino Acid (Boc-Gly-OH)

-

Resin Swelling: Place 100 mg of Merrifield resin in a reaction vessel. Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

-

First Amino Acid Attachment: The first Boc-amino acid can be attached to the Merrifield resin via its cesium salt. This is a common method to ensure racemization-free esterification. Alternatively, follow a pre-established protocol for loading the first amino acid onto the specific resin being used.

Step 2: Synthesis Cycle (for Boc-Ala-OH and Boc-L-Val-OH)

This cycle is repeated for each subsequent amino acid.

-

Nα-Boc Deprotection:

-

Wash the resin-bound peptide with 5 mL of DCM.

-

Add 5 mL of 50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.

-

Add another 5 mL of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3 x 5 mL) and then IPA (2 x 5 mL) to remove residual TFA.

-

-

Neutralization:

-

Wash the resin with DCM (2 x 5 mL).

-

Add 5 mL of 10% DIEA in DCM. Agitate for 5 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM (5 x 5 mL) to remove excess DIEA.

-

-

Coupling:

-

In a separate vial, dissolve the next Boc-amino acid (e.g., Boc-Ala-OH, 0.3 mmol) and HOBt (0.3 mmol) in a minimal amount of DMF.

-

Add DCC (0.3 mmol) to the amino acid solution and allow it to pre-activate for 5-10 minutes at 0°C.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

-

Washing:

-

After a negative Kaiser test, drain the coupling solution.

-

Wash the resin with DCM (3 x 5 mL) and MeOH (3 x 5 mL) to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle.

-

Step 3: Final Cleavage and Deprotection

CAUTION: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. It must be handled with extreme care in a specialized, HF-resistant apparatus.

-

After the final amino acid (this compound) has been coupled and deprotected, wash the peptide-resin thoroughly with DCM and dry it under a vacuum.

-

Transfer the dried peptide-resin to the reaction vessel of an HF cleavage apparatus.

-

Add a scavenger, such as anisole, to the vessel. A common mixture is HF/anisole (9:1 v/v).

-

Cool the reaction vessel in a dry ice/methanol bath.

-

Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel.

-

Allow the reaction to stir at 0°C for 45-60 minutes.

-

Evaporate the HF under a vacuum.

-

The crude peptide and resin are then suspended in cold diethyl ether and washed thoroughly to precipitate the peptide and remove the scavenger.

Step 4: Purification

-

Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).